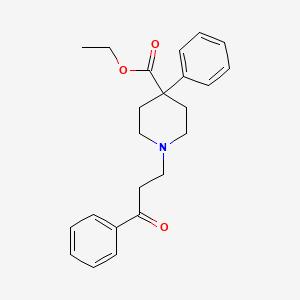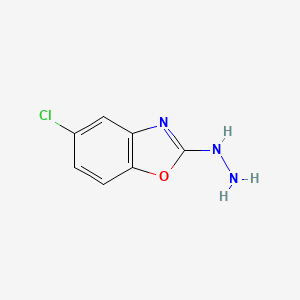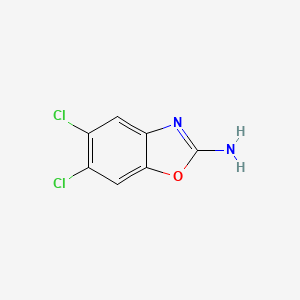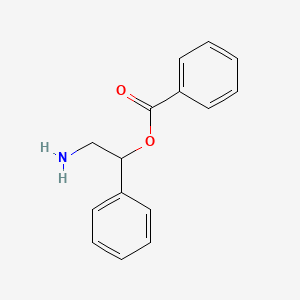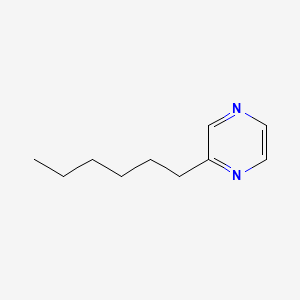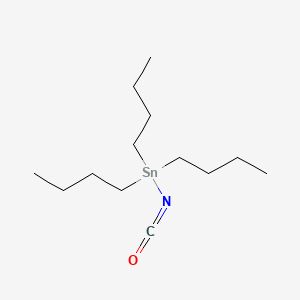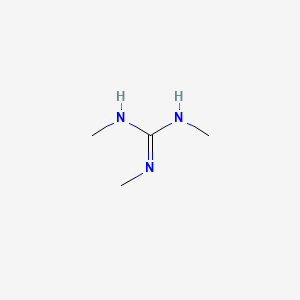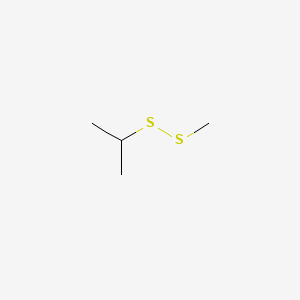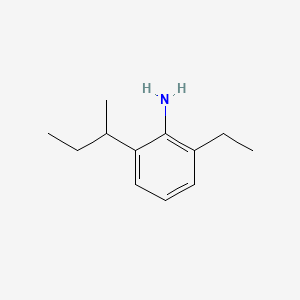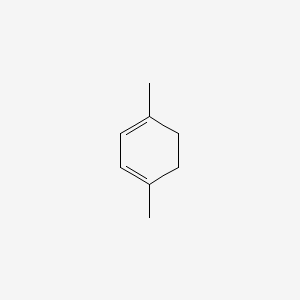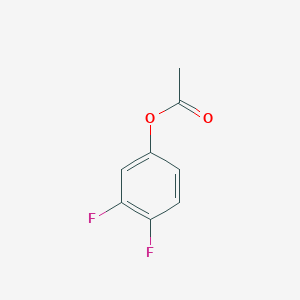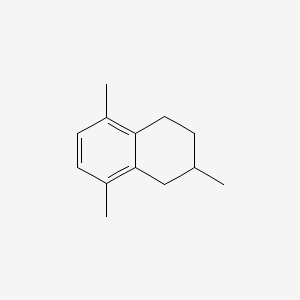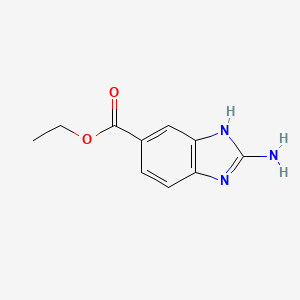![molecular formula C40H48O4 B1605332 P-Isopropylcalix[4]arene CAS No. 97998-55-5](/img/structure/B1605332.png)
P-Isopropylcalix[4]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Isopropylcalix4arene is a type of calixarene, a family of compounds that are of interest in organic chemistry due to their ease of synthesis and functionalization . It has the chemical formula C40H48O4 .
Synthesis Analysis
P-Isopropylcalix4arene can be synthesized by alkylation of unsubstituted calixarene in the presence of ferric chloride hexahydrate . In a study, dihydrazide and diamino propyl derivatives of p-tert-butylcalix4arene and calix4arene were synthesized. Then, these derivatives were reacted with L-proline methyl ester substituted chlorocyclopropenium at room temperature in CH2Cl2 to obtain calix4arene superbase derivatives .Molecular Structure Analysis
The structure of P-Isopropylcalix4arene and its benzene clathrate was established using NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Sublimation of P-Isopropylcalix4arene under reduced pressure results in the formation of two new polymorphs (forms II P and III P). Both forms consist of interdigitated dimers of calixarene molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of P-Isopropylcalix4arene can be influenced by the composition of the binary solvent media. Changes in the stability constant of the complex with the composition of the binary system at different temperatures are not linear .Safety And Hazards
Direcciones Futuras
A small family of novel halogen-bonded crystalline supramolecular architectures of calixarenes was obtained by the co-crystallization of cone and 1,3-alternate tetrakis(3-iodopropargyloxy)calix4arene as tetradentate halogen donors with different multidentate acceptors . This represents a promising direction for future research into the applications of P-Isopropylcalix4arene.
Propiedades
Número CAS |
97998-55-5 |
|---|---|
Nombre del producto |
P-Isopropylcalix[4]arene |
Fórmula molecular |
C40H48O4 |
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3 |
Clave InChI |
UHLRPXXFPYMCAE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
SMILES canónico |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



